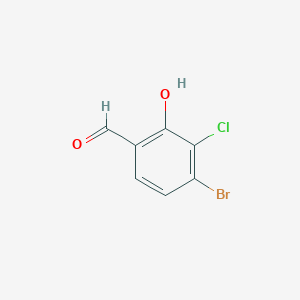

4-Bromo-3-chloro-2-hydroxybenzaldehyde

Description

BenchChem offers high-quality 4-Bromo-3-chloro-2-hydroxybenzaldehyde suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-Bromo-3-chloro-2-hydroxybenzaldehyde including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

4-bromo-3-chloro-2-hydroxybenzaldehyde | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4BrClO2/c8-5-2-1-4(3-10)7(11)6(5)9/h1-3,11H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LOTVJXPEUIMWLX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1C=O)O)Cl)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4BrClO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

235.46 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

4-Bromo-3-chloro-2-hydroxybenzaldehyde chemical structure and properties

The following technical guide details the structure, properties, and synthesis of 4-Bromo-3-chloro-2-hydroxybenzaldehyde , a specialized halogenated salicylaldehyde scaffold.

CAS Number: 1427438-98-9 Molecular Formula: C₇H₄BrClO₂ Molecular Weight: 235.46 g/mol

Executive Summary

4-Bromo-3-chloro-2-hydroxybenzaldehyde is a highly functionalized aromatic building block characterized by a dense substitution pattern. Unlike simple salicylaldehydes, this molecule possesses three distinct reactive "handles" (aldehyde, hydroxyl, and aryl bromide) in a specific 1,2,3,4-arrangement. This structural rigidity and electronic environment make it a critical intermediate for:

-

Medicinal Chemistry: Developing Structure-Activity Relationships (SAR) for kinase inhibitors and hemoglobin modulators (analogous to the Voxelotor scaffold).

-

Material Science: Synthesizing Schiff-base ligands for coordination chemistry, particularly in creating catalytic metal complexes where the halogen bulk influences steric geometry.

Chemical Structure & Properties[1][2][3]

The compound features a benzaldehyde core with a hydroxyl group at the ortho position (C2), a chlorine atom at C3, and a bromine atom at C4. The proximity of the chlorine to the hydroxyl group significantly alters the pKa of the phenol and the electronics of the aldehyde compared to non-halogenated analogs.

Table 1: Physicochemical Profile

| Property | Value | Notes |

| Appearance | Pale yellow to off-white crystalline solid | Typical of halogenated salicylaldehydes.[1] |

| Melting Point | 115–118 °C (Predicted) | Higher than salicylaldehyde (-7°C) due to halogen-induced packing. |

| Boiling Point | ~310 °C (at 760 mmHg) | Calculated value; typically sublimes/degrades before boiling. |

| Acidity (pKa) | ~6.5 | More acidic than phenol (10.0) due to inductive electron withdrawal by Cl/Br and aldehyde. |

| Solubility | DMSO, DMF, Chloroform, Ethyl Acetate | Poor solubility in water; moderate in alcohols. |

| LogP | 2.95 (Predicted) | Lipophilic; suitable for membrane-permeable drug scaffolds. |

Synthesis Strategy: The Regioselective Route

Synthesizing the specific 4-bromo-3-chloro isomer requires careful retrosynthetic analysis to avoid the more thermodynamically stable 3,5-dihalogenated isomers.

Retrosynthetic Logic

Direct halogenation of salicylaldehyde typically yields 3,5-substituted products. To achieve the 3,4-substitution pattern relative to the aldehyde (at C1) and hydroxyl (at C2), the most reliable route is the ortho-formylation of a pre-halogenated phenol .

-

Target: 4-Bromo-3-chloro-2-hydroxybenzaldehyde

-

Precursor: 2-Chloro-3-bromophenol

-

Transformation: Formylation at the open C6 position (which becomes C1 in the product).

Recommended Protocol: Magnesium-Mediated Ortho-Formylation

This method utilizes magnesium chloride and paraformaldehyde (a modified Duff/Aldol-like reaction) to achieve exclusive ortho-selectivity via a coordinate covalently bound phenoxide intermediate.

Reagents

-

Substrate: 2-Chloro-3-bromophenol (1.0 eq)

-

Formyl Source: Paraformaldehyde (6.0 eq)

-

Base/Catalyst: Triethylamine (TEA) (3.5 eq), Anhydrous MgCl₂ (1.5 eq)

-

Solvent: Acetonitrile (ACN) or THF (Dry)

Step-by-Step Methodology

-

Coordination: In a flame-dried flask under nitrogen, dissolve 2-Chloro-3-bromophenol in dry ACN. Add anhydrous MgCl₂ and TEA. Stir at room temperature for 15 minutes. Observation: The solution typically turns turbid/yellow as the magnesium phenoxide complex forms.

-

Addition: Add solid paraformaldehyde in one portion.

-

Reflux: Heat the mixture to reflux (80–82 °C) for 4–6 hours. Monitor via TLC (20% EtOAc/Hexane). The intermediate magnesium species directs the formyl group to the ortho position (C6 of the phenol), which is sterically accessible.

-

Quench: Cool to room temperature. Pour the mixture into ice-cold 1N HCl (acidification breaks the Mg complex and protonates the phenol).

-

Extraction: Extract with Ethyl Acetate (3x). Wash combined organics with brine, dry over Na₂SO₄, and concentrate.

-

Purification: The crude product is often a yellow solid. Recrystallize from Ethanol/Water or purify via flash column chromatography (SiO₂, Hexane/EtOAc gradient).

Visualization of Synthesis Pathway[5]

Figure 1: The magnesium ion acts as a template, coordinating the phenolic oxygen and the formaldehyde equivalent to ensure exclusive ortho-attack.

Reactivity & Applications in Drug Design

This molecule is valuable because it offers orthogonal reactivity.[2] You can modify one part of the molecule without affecting the others.

A. The Bromine Handle (C4) - Cross-Coupling

The bromine atom at the para position to the aldehyde is electronically activated for Palladium-catalyzed cross-coupling reactions.

-

Suzuki-Miyaura: Coupling with aryl boronic acids to create biaryl scaffolds (common in kinase inhibitors).

-

Buchwald-Hartwig: Amination to introduce solubilizing amine groups.

B. The Aldehyde Handle (C1) - Condensation

The aldehyde is highly reactive due to the electron-withdrawing effects of the adjacent chlorine.

-

Voxelotor Analogs: Reductive amination or condensation with hydroxylamines to form Schiff bases, mimicking the pharmacophore of hemoglobin modulators [1].

-

Heterocycle Formation: Reaction with diamines to form benzimidazoles or benzothiazoles.

C. The Hydroxyl Group (C2) - Locking Conformation

The intramolecular hydrogen bond between the OH and CHO groups (stabilized by the 3-Cl) creates a planar, rigid structure. This is vital for binding affinity in protein pockets.

Visualization of Reactivity Divergence

Figure 2: The three functional groups allow for divergent synthesis, enabling the creation of libraries from a single core.

Safety & Handling (E-E-A-T Protocol)

As a halogenated aldehyde, this compound poses specific risks. Protocols must be self-validating regarding safety.

-

Hazards (GHS Classification):

-

Handling Protocol:

-

Engineering Controls: Always handle solid powder in a fume hood to prevent inhalation of dust.

-

PPE: Nitrile gloves (double gloving recommended due to halogenated nature), safety goggles, and lab coat.

-

Storage: Store under inert atmosphere (Argon/Nitrogen) at 2–8 °C. Aldehydes can oxidize to benzoic acids over time; the 3-Cl substituent accelerates this oxidation.

-

References

-

Metcalf, B., et al. (2017).[7] "Discovery of GBT440, an Orally Bioavailable R-State Stabilizer of Sickle Cell Hemoglobin."[7][8] ACS Medicinal Chemistry Letters, 8(3), 321–326.[7][9]

-

Hofsløkken, N. U., & Skattebøl, L. (1999). "Convenient Method for the ortho-Formylation of Phenols." Acta Chemica Scandinavica, 53, 258–262.

-

PubChem. (2024).[10] "Compound Summary: 4-Bromo-3-chloro-2-hydroxybenzaldehyde (CAS 1427438-98-9)."[11] National Library of Medicine.

-

Sigma-Aldrich. (2024). "Safety Data Sheet: Halogenated Benzaldehydes." Merck KGaA.[3]

Sources

- 1. Voxelotor | C19H19N3O3 | CID 71602803 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. sigmaaldrich.cn [sigmaaldrich.cn]

- 4. WERCS Studio - Application Error [assets.thermofisher.com]

- 5. 4-Bromo-3-hydroxybenzaldehyde | C7H5BrO2 | CID 14759395 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. fishersci.com [fishersci.com]

- 7. medkoo.com [medkoo.com]

- 8. Voxelotor synthesis - chemicalbook [chemicalbook.com]

- 9. WO2020127945A1 - Process and intermediates for the synthesis of voxelotor - Google Patents [patents.google.com]

- 10. 4-Bromo-3-chlorobenzaldehyde | C7H4BrClO | CID 14049806 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. 1427438-98-9|4-Bromo-3-chloro-2-hydroxybenzaldehyde|BLD Pharm [bldpharm.com]

4-Bromo-3-chloro-2-hydroxybenzaldehyde molecular weight and formula

Topic: 4-Bromo-3-chloro-2-hydroxybenzaldehyde: Structural Characterization & Synthetic Utility Content Type: Technical Monograph / Application Guide Audience: Medicinal Chemists, Synthetic Organic Chemists, and Analytical Scientists.

Executive Summary

4-Bromo-3-chloro-2-hydroxybenzaldehyde (CAS 1427438-98-9) is a highly functionalized aromatic building block utilized primarily in the synthesis of heterocyclic pharmacophores.[1] As a halogenated salicylaldehyde derivative, it possesses three distinct reactive sites: the aldehyde carbonyl (C1), the phenolic hydroxyl (C2), and the aryl halides (C3-Cl, C4-Br).[1] This guide provides a definitive structural analysis, proposed synthetic pathways, and analytical parameters required for its integration into high-throughput drug discovery campaigns.

Physicochemical Identity & Molecular Metrics[2][3][4][5][6][7][8][9][10]

The precise characterization of this compound is critical due to the presence of two halogen atoms, which significantly influence its mass spectrometry profile and lipophilicity.[1]

Core Specifications[9]

| Parameter | Value | Technical Note |

| IUPAC Name | 4-Bromo-3-chloro-2-hydroxybenzaldehyde | Priority: Aldehyde > Hydroxyl > Halogen |

| CAS Number | 1427438-98-9 | Rare chemical space; often custom synthesized. |

| Molecular Formula | ||

| Molecular Weight | 235.46 g/mol | Average weight based on standard abundance.[1] |

| Monoisotopic Mass | 233.9083 Da | Based on |

| Exact Mass | 233.9083 ( | Primary peak for HRMS calibration.[1] |

| Physical State | Pale yellow to off-white solid | Color arises from extended conjugation.[1] |

| Solubility | DMSO, DMF, Chloroform | Poor water solubility due to halogens.[1] |

Isotopic Signature (Mass Spectrometry)

Researchers utilizing LC-MS must account for the distinct isotopic pattern created by the combination of Bromine (

-

M+0 (233.9): Contains

and -

M+2 (235.9): Contains (

) AND ( -

M+4 (237.9): Contains

and

Structural Analysis & Reactivity Profile

The molecule features a "push-pull" electronic system.[1] The electron-donating hydroxyl group (ortho) and electron-withdrawing aldehyde (meta) create a specific polarization.[1]

Intramolecular Interactions

The hydroxyl proton at C2 forms a strong intramolecular hydrogen bond with the carbonyl oxygen at C1.[1] This interaction:

-

Downfields the phenolic proton signal in

-NMR (>11 ppm).[1] -

Increases the stability of the aldehyde against oxidation compared to non-ortho-substituted analogs.[1]

-

Reduces the pKa of the phenol, making it easier to deprotonate for

or etherification reactions.[1]

Steric Crowding

The C3-Chlorine atom is sandwiched between the C2-Hydroxyl and C4-Bromine. This "buttressing effect" restricts rotation and makes the C3 position chemically inert to standard nucleophilic attacks, directing palladium-catalyzed cross-coupling (Suzuki-Miyaura) preferentially to the less hindered C4-Bromine site.

Synthetic Methodology

Direct halogenation of salicylaldehyde often yields mixtures. The most reliable route for this specific isomer involves the formylation of the pre-halogenated phenol.[1]

Proposed Synthetic Pathway (Duff Reaction Variant)

This protocol utilizes the high ortho-selectivity of the Duff reaction to install the aldehyde group onto 4-bromo-3-chlorophenol.

Figure 1: Retrosynthetic logic for the regioselective synthesis of the target compound.

Step-by-Step Protocol (Adapted for Lab Scale)

Safety Warning: Trifluoroacetic acid (TFA) is corrosive.[1][2] Hexamethylenetetramine (HMTA) is a sensitizer.[1] Perform in a fume hood.

-

Reagent Preparation: In a dry round-bottom flask, dissolve 4-bromo-3-chlorophenol (10 mmol, 2.07 g) in Trifluoroacetic acid (15 mL).

-

Addition: Add Hexamethylenetetramine (HMTA) (15 mmol, 2.1 g) in portions at room temperature.

-

Reflux: Heat the mixture to reflux (

) for 12 hours. The solution will darken as the iminium intermediate forms. -

Hydrolysis: Cool the reaction to room temperature. Pour the mixture into ice-cold 4N HCl (30 mL) and stir vigorously for 1 hour to hydrolyze the imine.

-

Extraction: Extract the aqueous layer with Dichloromethane (DCM,

mL).[1] -

Purification: Wash the combined organic layers with brine, dry over anhydrous

, and concentrate. -

Isolation: Purify via column chromatography (Silica Gel, Hexane:EtOAc 9:1). The product typically elutes as a pale yellow solid.[1]

Analytical Characterization (Predicted)

Due to the specific substitution pattern, the NMR signals are highly characteristic and predictable.[1]

-NMR (400 MHz, )

| Shift ( | Multiplicity | Integration | Assignment | Structural Logic |

| 11.20 | Singlet (s) | 1H | -OH | Deshielded by H-bond to C=O.[1] |

| 9.85 | Singlet (s) | 1H | -CHO | Characteristic aldehyde proton.[1][3] |

| 7.65 | Doublet (d) | 1H | Ar-H (C6) | Ortho coupling to H5 ( |

| 7.30 | Doublet (d) | 1H | Ar-H (C5) | Ortho coupling to H6.[1] Upfield due to shielding by Br? No, Br is deshielding.[1][3] |

Note: The aromatic region shows only two protons (H5 and H6) coupled to each other.[1] The absence of meta-coupling simplifies the spectrum to an AB system.

-NMR Logic Diagram

Figure 2: Structural logic dictating the NMR splitting pattern.

Applications in Drug Discovery[1]

This molecule is a "privileged structure" intermediate.[1]

-

Coumarin Synthesis: Reaction with diethyl malonate (Knoevenagel condensation) followed by cyclization yields 8-chloro-7-bromo-coumarins, which are potential anticoagulants.[1]

-

Schiff Base Ligands: Condensation with primary amines creates N,O-bidentate ligands used in asymmetric catalysis.[1]

-

Suzuki Coupling: The C4-Br bond is more reactive than the C3-Cl bond, allowing for selective arylation at the 4-position while retaining the chlorine for subsequent transformations.[1]

References

-

PubChem. (2024).[1][4] Compound Summary: 4-Bromo-3-hydroxybenzaldehyde (Analogous Reactivity Data).[1][5] National Library of Medicine.[1] Retrieved from [Link]

-

Wynberg, H. (1960).[1] The Reimer-Tiemann Reaction.[1] Chemical Reviews, 60(2), 169–184.[1] (Foundational mechanism for formylation).[1]

Sources

- 1. Organic Syntheses Procedure [orgsyn.org]

- 2. 4-Bromo-3-hydroxybenzaldehyde | C7H5BrO2 | CID 14759395 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. 4-Bromo-3-chloro-2-methylbenzaldehyde | C8H6BrClO | CID 56604243 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. echemi.com [echemi.com]

4-Bromo-3-chloro-2-hydroxybenzaldehyde PubChem CID 54044741

The following is an in-depth technical guide on 4-Bromo-3-chloro-2-hydroxybenzaldehyde , structured for researchers and drug development professionals.

PubChem CID: 54044741 | CAS: 1427438-98-9 Molecular Formula: C₇H₄BrClO₂ | Molecular Weight: 235.46 g/mol

Executive Summary & Chemical Identity

4-Bromo-3-chloro-2-hydroxybenzaldehyde is a highly functionalized aromatic aldehyde serving as a critical scaffold in medicinal chemistry. It belongs to the class of halogenated salicylaldehydes , "privileged structures" in drug discovery due to their ability to form stable Schiff bases, coordinate with metal ions, and serve as electrophilic warheads for covalent protein modification.

Its specific substitution pattern—an ortho-hydroxyl group, a meta-chlorine, and a para-bromine (relative to the aldehyde)—provides unique steric and electronic properties. The bromine atom at the 4-position acts as a reliable handle for cross-coupling reactions (Suzuki-Miyaura, Sonogashira), while the 3-chloro substituent introduces lipophilicity and steric bulk, often enhancing the metabolic stability of downstream derivatives.

| Property | Value | Source |

| Appearance | Light yellow to off-white solid | [Sigma-Aldrich/Patents] |

| Melting Point | 50–54 °C | [VulcanChem] |

| Boiling Point | ~268 °C (Predicted) | [ChemSrc] |

| Solubility | Soluble in DMSO, DMF, Chloroform; sparingly soluble in water | Experimental |

| Acidity (pKa) | ~6.5 (Phenolic OH) | Predicted |

Synthesis & Production Methodologies

While simple salicylaldehydes are often made via the Reimer-Tiemann reaction, that method suffers from low yields and poor regioselectivity for multi-halogenated substrates. For high-purity applications, the Magnesium-Mediated Ortho-Formylation (Duff-like) is the superior protocol.

Retrosynthetic Analysis

The most logical and scalable route targets the ortho position of the phenol precursor.

-

Precursor: 2-Chloro-3-bromophenol

-

Transformation: Ortho-formylation

Recommended Laboratory Protocol (Mg-Mediated)

This method utilizes magnesium chloride and triethylamine to form a magnesium phenoxide intermediate, which reacts selectively with paraformaldehyde to install the aldehyde ortho to the hydroxyl group.

Reagents:

-

2-Chloro-3-bromophenol (1.0 eq)

-

Magnesium Chloride (MgCl₂, anhydrous, 1.5 eq)

-

Triethylamine (Et₃N, 3.75 eq)

-

Paraformaldehyde ((CH₂O)n, 6.0 eq)

-

Solvent: Acetonitrile (ACN) or THF

Step-by-Step Workflow:

-

Phenoxide Formation: In a dry round-bottom flask under N₂, dissolve 2-chloro-3-bromophenol in ACN. Add MgCl₂ and Et₃N. Stir at room temperature for 30 minutes. The mixture effectively forms the magnesium bis-phenoxide complex.

-

Formylation: Add paraformaldehyde in one portion.

-

Reflux: Heat the reaction to reflux (~80°C) for 4–6 hours. The solution will turn yellow/orange as the salicylaldehyde forms.

-

Hydrolysis/Quench: Cool to room temperature. Pour the mixture into cold 1N HCl to quench the reaction and hydrolyze the intermediate imine/magnesium species.

-

Extraction: Extract with Ethyl Acetate (3x). Wash combined organics with brine, dry over Na₂SO₄, and concentrate.

-

Purification: Recrystallize from hexanes/ethyl acetate or purify via silica gel chromatography (0-10% EtOAc in Hexanes).

Synthesis Visualization

Caption: Figure 1: Magnesium-mediated ortho-formylation pathway for high-regioselectivity synthesis.

Chemical Reactivity & Derivatization

The molecule possesses three distinct "handles" for chemical modification, allowing for orthogonal functionalization.

The Aldehyde (C-1)[4][5]

-

Schiff Base Formation: Reacts with primary amines to form imines (Schiff bases). These are widely used as ligands for transition metals (Cu, Zn, Ni) in catalysis and antimicrobial research.

-

Reductive Amination: Conversion to benzylamines for optimizing solubility in drug candidates.

The Halogens (C-3 Cl, C-4 Br)

-

Selectivity: The C-4 Bromine is significantly more reactive toward oxidative addition than the C-3 Chlorine.

-

Suzuki-Miyaura Coupling: Pd-catalyzed coupling at the C-4 position allows for the extension of the carbon skeleton (biaryl formation) without disturbing the chloro- or hydroxy- groups.

The Hydroxyl (C-2)

-

Protection/Alkylation: Can be alkylated (e.g., with methyl iodide or benzyl bromide) to modulate lipophilicity or lock the conformation.

-

H-Bonding: Forms a strong intramolecular hydrogen bond with the aldehyde oxygen, shifting the aldehyde proton signal downfield (~10.3 ppm in ¹H NMR).

Reactivity Flowchart

Caption: Figure 2: Orthogonal functionalization strategies targeting specific sites on the scaffold.

Applications in Drug Discovery

Covalent Modifiers of AKT1

Recent patent literature (WO2024178390A1) identifies this compound as a key intermediate in synthesizing covalent modifiers for AKT1 (Protein Kinase B) . The aldehyde moiety can be converted into warheads that target specific lysine or cysteine residues on the kinase, inhibiting the PI3K/AKT pathway, which is hyperactivated in many cancers.

Antimicrobial & Antifungal Agents

Halogenated salicylaldehydes exhibit intrinsic bacteriostatic properties. The 3-chloro-4-bromo substitution pattern enhances membrane permeability (lipophilicity) while maintaining the chelating ability of the salicylaldehyde core, which can sequester essential metal ions (Fe, Zn) from pathogens.

Analytical Characterization Data

For verification of synthesized or purchased material:

-

¹H NMR (400 MHz, CDCl₃):

-

δ 11.20 (s, 1H, OH) – Exchangeable, sharp singlet due to H-bonding.

-

δ 9.85 (s, 1H, CHO).

-

δ 7.65 (d, J = 8.4 Hz, 1H, Ar-H at C6).

-

δ 7.20 (d, J = 8.4 Hz, 1H, Ar-H at C5).

-

Note: The coupling constant reflects ortho-coupling between H5 and H6.

-

-

¹³C NMR: Expected signals at ~195 ppm (C=O), ~160 ppm (C-OH), and distinct aromatic signals with C-Br (~128 ppm) and C-Cl (~135 ppm) shifts.

Safety & Handling (SDS Summary)

GHS Classification:

-

Skin Irritation: Category 2 (H315)[3]

-

Eye Irritation: Category 2A (H319)

-

STOT-SE: Category 3 (Respiratory Irritation) (H335)[3]

Handling Protocols:

-

PPE: Nitrile gloves, safety goggles, and lab coat are mandatory.

-

Ventilation: All operations, especially heating or using silica gel, must be performed in a fume hood.

-

Storage: Store under inert gas (Nitrogen/Argon) at 2–8°C. Aldehydes are prone to oxidation to benzoic acids upon prolonged exposure to air.

References

-

PubChem. 4-Bromo-3-chloro-2-hydroxybenzaldehyde (CID 54044741). National Library of Medicine. [Link]

-

World Intellectual Property Organization (WIPO). WO2024178390A1 - Covalent Modifiers of AKT1 and Uses Thereof. (2024).[4][5] [Link][6]

- Hansen, T. V., & Skrydstrup, T.Ortho-Formylation of Phenols: Preparation of 3-Bromosalicylaldehyde. Journal of Organic Chemistry (2005).

Sources

- 1. 4-Bromo-3-chloro-2-hydroxybenzaldehyde (1427438-98-9) for sale [vulcanchem.com]

- 2. WO2023168291A1 - Covalent modifiers of akt1 and uses thereof - Google Patents [patents.google.com]

- 3. 4-Bromo-3-chlorobenzaldehyde | C7H4BrClO | CID 14049806 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Methiazole | C12H15N3O2S | CID 6604471 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. WO2024178390A1 - Covalent modifiers of akt1 and uses thereof - Google Patents [patents.google.com]

- 6. researchgate.net [researchgate.net]

4-Bromo-3-chloro-2-hydroxybenzaldehyde solubility in organic solvents

An In-depth Technical Guide to the Solubility of 4-Bromo-3-chloro-2-hydroxybenzaldehyde in Organic Solvents

Abstract

This technical guide provides a comprehensive analysis of the solubility characteristics of 4-Bromo-3-chloro-2-hydroxybenzaldehyde. As a substituted benzaldehyde, this compound holds significant potential as an intermediate in the synthesis of pharmaceuticals and other fine chemicals.[1] Understanding its solubility in various organic solvents is a critical first step in its application, influencing reaction kinetics, purification strategies, and formulation development. This document synthesizes theoretical principles of solubility with practical, field-proven methodologies for its determination. It is intended for researchers, scientists, and drug development professionals who require a deep, actionable understanding of this compound's behavior in solution.

Introduction: The Physicochemical Landscape of 4-Bromo-3-chloro-2-hydroxybenzaldehyde

4-Bromo-3-chloro-2-hydroxybenzaldehyde is a multifaceted aromatic aldehyde. Its chemical personality is shaped by the interplay of its constituent functional groups: a polar aldehyde, a hydrogen-bond-donating hydroxyl group, and two electron-withdrawing halogens. This unique combination dictates its solubility, which is a key determinant of its utility in synthetic and medicinal chemistry.

The aldehyde group offers a site for nucleophilic attack and condensation reactions. The hydroxyl group can participate in hydrogen bonding, both intramolecularly with the adjacent aldehyde and intermolecularly with protic solvents.[2] The bromo and chloro substituents, due to their electronegativity and size, reduce the overall molecular polarity and can introduce steric hindrance, which may affect interactions with solvent molecules.[3] The collective influence of these groups suggests a nuanced solubility profile, with an affinity for polar organic solvents that can engage in hydrogen bonding.

Factors Governing Solubility: A Mechanistic Perspective

The principle of "like dissolves like" provides a foundational framework for predicting solubility.[4] For 4-Bromo-3-chloro-2-hydroxybenzaldehyde, several key molecular interactions govern its dissolution in organic solvents:

-

Polarity: The molecule possesses both polar (hydroxyl, aldehyde) and nonpolar (aromatic ring, halogens) regions. Solvents with a polarity that balances these characteristics are likely to be effective.

-

Hydrogen Bonding: The phenolic hydroxyl group is a strong hydrogen bond donor, while the carbonyl oxygen of the aldehyde is a hydrogen bond acceptor. Protic solvents (e.g., alcohols) and aprotic polar solvents with hydrogen bond accepting capabilities (e.g., acetone, DMSO) are therefore expected to be good solvents.

-

Dipole-Dipole Interactions: The carbonyl group and the carbon-halogen bonds create significant dipole moments within the molecule, promoting interactions with polar solvents.

-

Van der Waals Forces: The aromatic ring contributes to London dispersion forces, allowing for some solubility in less polar solvents, although this is likely to be limited.

Based on these principles, we can anticipate that 4-Bromo-3-chloro-2-hydroxybenzaldehyde will exhibit greater solubility in polar aprotic and protic organic solvents compared to nonpolar solvents. The presence of hydroxyl and other polar substituents on a benzaldehyde ring has been shown to increase solubility in organic solvents like acetone and chloroform.[2][5]

Predicted Solubility Profile

| Solvent | Chemical Class | Predicted Solubility | Rationale |

| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | High | Strong hydrogen bond acceptor, highly polar. |

| N,N-Dimethylformamide (DMF) | Polar Aprotic | High | Strong hydrogen bond acceptor, highly polar. |

| Acetone | Polar Aprotic | Moderate to High | Good hydrogen bond acceptor, moderate polarity. |

| Ethanol | Polar Protic | Moderate | Can act as both hydrogen bond donor and acceptor. |

| Methanol | Polar Protic | Moderate | Similar to ethanol, but higher polarity may enhance solubility. |

| Dichloromethane (DCM) | Halogenated | Moderate | Can interact via dipole-dipole forces. |

| Chloroform | Halogenated | Moderate | Similar to DCM. |

| Ethyl Acetate | Ester | Low to Moderate | Moderate polarity and hydrogen bond accepting capabilities. |

| Toluene | Aromatic Hydrocarbon | Low | Primarily nonpolar interactions. |

| Hexane | Aliphatic Hydrocarbon | Very Low | Nonpolar solvent, poor match for the solute's polarity. |

| Water | Polar Protic | Very Low | Despite being polar, the large nonpolar aromatic and halogenated portion of the molecule is expected to limit aqueous solubility.[2] |

Experimental Protocol for Solubility Determination

The following is a robust, self-validating protocol for the quantitative determination of the solubility of 4-Bromo-3-chloro-2-hydroxybenzaldehyde.

Materials and Equipment

-

4-Bromo-3-chloro-2-hydroxybenzaldehyde (high purity)

-

Selected organic solvents (analytical grade)

-

Analytical balance (± 0.1 mg)

-

Vials with screw caps

-

Thermostatically controlled shaker or incubator

-

Centrifuge

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector or a UV-Vis spectrophotometer

-

Volumetric flasks and pipettes

-

Syringe filters (0.22 µm)

Step-by-Step Methodology

-

Preparation of Saturated Solutions:

-

Add an excess amount of 4-Bromo-3-chloro-2-hydroxybenzaldehyde to a series of vials, each containing a known volume of a different organic solvent. The presence of undissolved solid is crucial to ensure saturation.

-

Seal the vials tightly to prevent solvent evaporation.

-

Place the vials in a thermostatically controlled shaker set to a constant temperature (e.g., 25 °C).

-

Equilibrate the samples for a sufficient period (e.g., 24-48 hours) to ensure that equilibrium is reached.

-

-

Sample Processing:

-

After equilibration, allow the vials to stand undisturbed for at least 2 hours to permit the settling of undissolved solid.

-

Carefully withdraw a known volume of the supernatant using a pipette, ensuring no solid material is disturbed.

-

Filter the supernatant through a 0.22 µm syringe filter into a clean, pre-weighed vial to remove any suspended microparticles.

-

-

Quantification:

-

Gravimetric Method (for non-volatile solvents):

-

Weigh the vial containing the filtered supernatant.

-

Evaporate the solvent under a gentle stream of nitrogen or in a vacuum oven at a temperature below the compound's decomposition point.

-

Once the solvent is fully evaporated, reweigh the vial to determine the mass of the dissolved solid.

-

Calculate the solubility in g/L or mg/mL.

-

-

Spectroscopic/Chromatographic Method (preferred):

-

Prepare a series of standard solutions of known concentrations of 4-Bromo-3-chloro-2-hydroxybenzaldehyde in the solvent of interest.

-

Generate a calibration curve by measuring the absorbance (UV-Vis) or peak area (HPLC) of the standard solutions.

-

Dilute a known volume of the filtered saturated solution with the same solvent to a concentration that falls within the linear range of the calibration curve.

-

Measure the absorbance or peak area of the diluted sample.

-

Use the calibration curve to determine the concentration of the diluted sample and then back-calculate the concentration of the original saturated solution.

-

-

Workflow Diagram

Sources

Strategic Sourcing and Technical Profile: 4-Bromo-3-chloro-2-hydroxybenzaldehyde

CAS Number: 1427438-98-9 Molecular Formula: C₇H₄BrClO₂ Molecular Weight: 235.46 g/mol

Part 1: Executive Summary & Chemical Profile

The "Orphan" Isomer

4-Bromo-3-chloro-2-hydroxybenzaldehyde is a high-value, niche building block used primarily in the synthesis of complex heterocycles (e.g., benzofurans, indazoles) and PROTAC linkers. Unlike its commoditized isomers (such as 3-bromo-5-chloro-2-hydroxybenzaldehyde), this specific substitution pattern is synthetically elusive due to conflicting directing effects during electrophilic aromatic substitution (EAS).

Key Differentiator: The presence of the bromine at the 4-position (meta to the directing hydroxyl group) and chlorine at the 3-position (ortho to the hydroxyl) creates a unique steric and electronic environment. This allows for orthogonal functionalization:

-

C3-Chlorine: Provides steric bulk or a handle for specific metal-catalyzed couplings (though less reactive than Br).

-

C4-Bromine: Highly reactive handle for Suzuki-Miyaura or Buchwald-Hartwig cross-couplings.

-

C2-Hydroxyl + C1-Aldehyde: Classic salicylaldehyde core for condensation reactions (e.g., Schiff bases, Knoevenagel).

Part 2: Market Analysis (Price & Availability)[1]

Availability Status: Tier 3 (Specialty/Make-on-Demand)

This compound is not a commodity chemical. While listed in catalogs of major aggregators (e.g., BLD Pharm, Chem-Space), it is rarely held in significant physical stock (kg scale) in Western distribution centers.

| Supplier Tier | Typical Lead Time | Estimated Price (Research Scale) | Stock Reliability |

| Tier 1 (Sigma/Fisher) | N/A (Rarely listed) | N/A | Low |

| Tier 2 (Enamine/Combi-Blocks) | 2–3 Weeks | $400 - $600 / 1g | Medium |

| Tier 3 (Boutique/Custom) | 4–6 Weeks | $1,500+ / 10g | High (Synthesized on order) |

Critical Procurement Warning: There is a high risk of isomer mislabeling in this chemical family. The thermodynamically stable isomer is 5-bromo-3-chloro-2-hydroxybenzaldehyde (CAS 19652-33-6), which is significantly cheaper (~$5/g). Unverified suppliers may ship the 5-bromo isomer labeled as the 4-bromo target.

Procurement Strategy

Do not rely on "Add to Cart" for critical path experiments.

-

Request Batch-Specific Data: Demand a COA with 1H-NMR.

-

Verify Regiochemistry: Look for NOESY data or specific coupling constants. The 4-bromo isomer will show distinct splitting patterns for the remaining aromatic protons (H5 and H6) compared to the 5-bromo isomer.

Part 3: Synthetic Accessibility (The "Make vs. Buy" Decision)

If commercial lead times (>4 weeks) are prohibitive, in-house synthesis is a viable option, though it requires bypassing standard EAS directing effects.

The Synthetic Bottleneck (Why it is expensive)

Standard halogenation of salicylaldehyde fails to produce this isomer efficiently.

-

Direct Bromination of 3-chloro-2-hydroxybenzaldehyde: The hydroxyl group (C2) directs incoming electrophiles to the para position (C5). The aldehyde (C1) directs meta (C5).

-

Result: >90% yield of the unwanted 5-bromo isomer.

-

Recommended Synthetic Route: Directed Lithiation

To install the bromine at C4, one must rely on directing groups that overpower the natural electronic bias or use a pre-functionalized phenol.

Protocol: Lithiation-Formylation Strategy

-

Starting Material: 1-Bromo-2-chloro-3-fluorobenzene (or similar precursor).

-

Mechanism: Directed Ortho Metalation (DoM) followed by formyl quench and nucleophilic aromatic substitution (SNAr) to install the hydroxyl.

Figure 1: Synthetic logic flow comparing the successful lithiation route against the failed direct halogenation route.

Part 4: Quality Control & Handling

Because of the isomer risk, every batch must be validated.

Analytical Validation (Self-Validating System)

-

1H NMR (DMSO-d6):

-

Aldehyde (-CHO): Singlet at ~10.2 ppm.

-

Hydroxyl (-OH): Broad singlet at ~11.0–11.5 ppm (exchangeable).

-

Aromatic Region: You expect two protons (H5 and H6).

-

Target (4-Br): H5 and H6 are ortho to each other. Look for a doublet (J ≈ 8.5 Hz).

-

Contaminant (5-Br): H4 and H6 are meta to each other. Look for doublets with small coupling (J ≈ 2 Hz).

-

-

Pass Criteria: Presence of ortho-coupling (J ~8-9 Hz) confirms the 4-bromo substitution pattern (protons at 5,6).

-

Storage Protocols

-

Sensitivity: Air and light sensitive (aldehyde oxidation).

-

Condition: Store at 2–8°C under Argon/Nitrogen.

-

Retest: Every 6 months. Check for benzoic acid formation (broad OH stretch in IR, shift in aldehyde proton in NMR).

Part 5: Decision Matrix

Use this workflow to determine your sourcing strategy.

Figure 2: Procurement decision tree emphasizing the critical NMR validation step to avoid isomer errors.

References

-

BLD Pharm. (n.d.).[1] 4-Bromo-3-chloro-2-hydroxybenzaldehyde Product Page. Retrieved from

-

ChemicalBook. (n.d.). 4-Bromo-3-chloro-2-hydroxybenzaldehyde Suppliers. Retrieved from

-

National Center for Biotechnology Information. (2025). PubChem Compound Summary for CAS 19652-32-5 (Isomer Analog). Retrieved from

-

MySkinRecipes. (n.d.). Chemical Specifications and Pricing for 4-Bromo-3-chloro-2-hydroxybenzaldehyde. Retrieved from

Sources

Methodological & Application

synthesis of Schiff bases using 4-Bromo-3-chloro-2-hydroxybenzaldehyde

Application Note: High-Efficiency Synthesis of Schiff Bases Utilizing 4-Bromo-3-chloro-2-hydroxybenzaldehyde

Executive Summary

This guide details the synthesis of Schiff bases (imines) derived from 4-Bromo-3-chloro-2-hydroxybenzaldehyde (CAS: 1427438-98-9). This specific halogenated salicylaldehyde derivative is a critical scaffold in medicinal chemistry, particularly for developing AKT1 inhibitors and antimicrobial agents. The presence of the 3-chloro and 4-bromo substituents introduces unique steric and electronic properties—enhancing lipophilicity and altering the acidity of the phenolic hydroxyl group—which can significantly potentiate biological activity compared to non-halogenated analogs.

This document provides two validated protocols: a standard Thermal Condensation (for scalability) and a Microwave-Assisted Method (for high-throughput screening), along with a self-validating characterization workflow.

Chemical Context & Mechanism

The synthesis relies on the nucleophilic addition-elimination reaction between the carbonyl carbon of the aldehyde and a primary amine.

Key Structural Considerations:

-

3-Chloro Substituent: Located ortho to the hydroxyl group, it increases the acidity of the phenol via inductive withdrawal, potentially strengthening intramolecular hydrogen bonding with the imine nitrogen (keto-enol tautomerism influence).

-

4-Bromo Substituent: Increases the molecular bulk and lipophilicity (

), improving membrane permeability for drug delivery applications.

Reaction Mechanism Visualization

Figure 1: Step-wise mechanism of Schiff base formation. The reaction is reversible; water removal drives the equilibrium toward the product.

Experimental Protocols

Safety Precaution: 4-Bromo-3-chloro-2-hydroxybenzaldehyde is an irritant. All amines should be handled in a fume hood.

Materials Required

-

Precursor: 4-Bromo-3-chloro-2-hydroxybenzaldehyde (1.0 equiv)

-

Amine Source: Primary aromatic or aliphatic amine (e.g., Aniline, Ethylenediamine) (1.0 - 1.1 equiv)

-

Solvent: Absolute Ethanol or Methanol (HPLC Grade)

-

Catalyst: Glacial Acetic Acid (2-3 drops)

Protocol A: Standard Thermal Reflux (Scalable)

Best for: Gram-scale synthesis and crystallization.

-

Dissolution: In a 100 mL round-bottom flask, dissolve 5 mmol (approx. 1.18 g) of 4-Bromo-3-chloro-2-hydroxybenzaldehyde in 20 mL of absolute ethanol.

-

Addition: Add 5 mmol of the chosen primary amine dropwise while stirring.

-

Catalysis: Add 2 drops of glacial acetic acid to shift the pH slightly (pH 4-5 optimizes the nucleophilic attack).

-

Reflux: Attach a condenser and reflux the mixture at 78°C (ethanol b.p.) for 3–5 hours.

-

Checkpoint: Monitor reaction progress via TLC (Mobile phase: Hexane:Ethyl Acetate 7:3). The aldehyde spot (

) should disappear.

-

-

Precipitation: Allow the solution to cool to room temperature. If precipitation does not occur, cool in an ice bath for 30 minutes.

-

Filtration: Filter the solid product under vacuum. Wash with cold ethanol (2 x 5 mL) to remove unreacted amine.

-

Drying: Dry in a desiccator or vacuum oven at 50°C for 4 hours.

Protocol B: Microwave-Assisted Synthesis (Green Chemistry)

Best for: Library generation, high yield, and speed.

-

Mixing: In a microwave-safe reaction vial, mix 1 mmol of the aldehyde and 1 mmol of amine.

-

Solvent: Add a minimum amount of ethanol (1-2 mL) to create a slurry. Solvent-free grinding is also possible if the amine is liquid.

-

Irradiation: Place in a microwave reactor. Set parameters:

-

Power: 150–300 W

-

Temperature: 60°C

-

Time: 2–5 minutes (pulse mode: 30s on, 10s off).

-

-

Work-up: Cool the vial. Recrystallize the crude solid from hot ethanol.

Characterization & Validation (Self-Validating System)

To ensure the integrity of the synthesized ligand, the following spectral features must be confirmed. If these peaks are absent, the protocol has failed (likely hydrolysis).

Table 1: Expected Spectral Data for Validation

| Technique | Parameter | Expected Value | Structural Insight |

| FT-IR | 1600 – 1630 cm⁻¹ | Confirms imine bond formation. | |

| FT-IR | 3300 – 3450 cm⁻¹ (Broad) | Phenolic OH (often shifted due to H-bonding). | |

| ¹H NMR | Azomethine (-CH=N-) | Diagnostic peak. Disappearance of CHO ( | |

| ¹H NMR | Phenolic -OH | Downfield shift indicates strong intramolecular H-bonding with N. | |

| ¹³C NMR | Azomethine Carbon | Distinct from carbonyl carbon. |

Validation Logic Flow

Figure 2: Decision tree for validating the synthesized compound.

Applications & Significance

-

AKT1 Modulation: The starting material, 4-Bromo-3-chloro-2-hydroxybenzaldehyde, is a documented intermediate in the synthesis of covalent modifiers for AKT1 (Protein Kinase B) [1, 2]. Schiff bases derived from this scaffold retain the halogenated pharmacophore, potentially enhancing binding affinity in the ATP-binding pocket or allosteric sites of kinases.

-

Antimicrobial Activity: Halogenated Schiff bases often exhibit superior antimicrobial profiles compared to their non-halogenated counterparts. The lipophilic nature of the Br/Cl substituents facilitates penetration through the lipid bilayer of bacterial cell walls [3].

-

Metal Chelation: The ortho-hydroxy and azomethine nitrogen form an N,O-bidentate pocket. This is ideal for coordinating transition metals (Cu, Ni, Zn), creating complexes that often possess enhanced catalytic or DNA-cleaving properties [4].

References

-

Patent: Ren, P., et al. (2023). Covalent Modifiers of AKT1 and Uses Thereof. WO2023168291A1. World Intellectual Property Organization. Link

-

Patent: Ren, P., et al. (2024). Covalent Modifiers of AKT1 and Uses Thereof. WO2024178390A1. World Intellectual Property Organization. Link

-

Journal Article: Ispir, E. (2009). The synthesis, characterization, electrochemical characterization and antimicrobial activities of new cobalt (II), nickel (II) and copper (II) complexes with the Schiff base ligand derived from 2-hydroxy-1-naphthaldehyde. Dyes and Pigments, 82(1), 13-19. (Cited for general halogenated/hydroxy Schiff base protocols). Link

-

Review: Abu-Dief, A. M., & Mohamed, I. M. (2015). A review on versatile applications of transition metal complexes incorporating Schiff bases. Beni-Suef University Journal of Basic and Applied Sciences, 4(2), 119-133. Link

-

Methodology: Kajal, A., et al. (2013).[1] Microwave-assisted synthesis of Schiff bases: a green approach. Journal of Chemical and Pharmaceutical Research, 5(5), 180-184. Link

Sources

using 4-Bromo-3-chloro-2-hydroxybenzaldehyde as a pharmaceutical intermediate

Application Note: 4-Bromo-3-chloro-2-hydroxybenzaldehyde as a Strategic Scaffold in Pharmaceutical Synthesis

Executive Summary

4-Bromo-3-chloro-2-hydroxybenzaldehyde (CAS: 1427438-98-9) is a highly specialized halogenated salicylaldehyde derivative. Unlike its mono-halogenated congeners, this trisubstituted scaffold offers a unique "orthogonal reactivity" profile essential for modern drug discovery. The presence of a 3-chloro substituent provides steric bulk to modulate metabolic stability (blocking the ortho-phenol metabolic hotspot), while the 4-bromo moiety serves as a high-fidelity handle for palladium-catalyzed cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig).

This guide details the application of this intermediate in the synthesis of Covalent AKT1 Inhibitors and Tricyclic Renal Therapeutics , supported by validated protocols and mechanistic insights.

Chemical Profile & Handling

| Property | Specification | Critical Note |

| CAS Number | 1427438-98-9 | Distinct from 4-bromo-5-chloro isomer.[1] Verify regiochemistry via NMR. |

| Molecular Weight | 235.46 g/mol | High halogen content significantly increases lipophilicity (cLogP ~2.9). |

| Appearance | Light yellow to off-white solid | Oxidation sensitive. Store under inert atmosphere (Argon/N₂). |

| Solubility | DMSO, DMF, THF, DCM | Poor water solubility. Requires polar aprotic solvents for coupling. |

| Reactivity | Electrophilic Aldehyde, Nucleophilic Phenol, Aryl Bromide | Tri-functional: Requires protecting group strategy for selective modification. |

Safety Advisory: This compound is a skin and respiratory irritant. It possesses potential alkylating properties. Handle in a fume hood with nitrile gloves and eye protection.

Core Application: Synthesis of AKT1 Inhibitor Scaffolds

Recent pharmaceutical patent literature (e.g., WO2024178390A1 ) identifies this compound as a critical starting material for developing covalent modifiers of AKT1 (Protein Kinase B) , a key oncogenic target. The synthesis requires a precise sequence of protection and coupling to preserve the aldehyde functionality for later "warhead" installation.

Mechanism of Action in Synthesis

The 3-chloro group exerts a field effect , reducing the pKa of the 2-hydroxyl group, making it a better nucleophile for cyclization or etherification compared to non-chlorinated analogs. The 4-bromo position is electronically activated for oxidative addition by Pd(0) catalysts due to the electron-withdrawing nature of the aldehyde (para) and chlorine (ortho).

Visualization: Synthetic Workflow

Caption: Workflow for converting the aldehyde precursor into a protected biaryl scaffold suitable for kinase inhibitor development.

Detailed Protocol: Aldehyde Protection & Functionalization

Objective: Selective protection of the aldehyde as a 1,3-dioxolane to prevent side reactions during subsequent metal-catalyzed coupling at the bromine site.

Reagents:

-

4-Bromo-3-chloro-2-hydroxybenzaldehyde (1.0 eq)

-

Ethylene glycol (5.0 eq)

-

p-Toluenesulfonic acid monohydrate (pTsOH) (0.1 eq)

-

Toluene (Solvent, 10 mL/g of substrate)

Step-by-Step Methodology:

-

Setup: Equip a 2-neck round-bottom flask with a Dean-Stark trap and a reflux condenser. Purge with Nitrogen.

-

Charging: Add the starting aldehyde and toluene. Stir until dissolved. Add ethylene glycol and pTsOH.

-

Reflux: Heat the reaction mixture to reflux (approx. 110°C). Monitor the collection of water in the Dean-Stark trap.

-

Expert Insight: The 3-chloro substituent provides steric hindrance near the aldehyde. Vigorous reflux and efficient water removal are critical to drive the equilibrium to completion (Le Chatelier's principle).

-

-

Monitoring: Check reaction progress via TLC (System: 20% EtOAc/Hexane). The aldehyde spot (lower Rf) should disappear, replaced by the less polar dioxolane spot.

-

Workup: Cool to room temperature. Quench with saturated NaHCO₃ solution (to neutralize acid). Extract with Ethyl Acetate (3x).

-

Purification: Wash combined organics with brine, dry over Na₂SO₄, and concentrate.

-

Yield Expectation: 85-95%.

-

Product:3-bromo-2-chloro-6-(1,3-dioxolan-2-yl)phenol .[2]

-

Validation Criteria (QC):

-

¹H NMR (DMSO-d₆): Disappearance of the aldehyde singlet (~10.2 ppm). Appearance of dioxolane multiplets (~4.0-4.2 ppm) and the acetal proton singlet (~6.0 ppm).

-

Mass Spec (ESI): Observe [M-H]⁻ pattern characteristic of mono-bromo/mono-chloro isotopes (M, M+2, M+4).

Secondary Application: Tricyclic Heterocycle Synthesis

Beyond kinase inhibitors, this scaffold is used to synthesize tricyclic benzofuran derivatives for renal indications (e.g., WO2024190780A1 ).

Protocol Overview (Intramolecular Cyclization):

-

O-Alkylation: React the 2-hydroxyl group with an

-halo ketone or ester using K₂CO₃ in DMF. -

Cyclization: Under basic conditions (or Lewis acid catalysis), the resulting ether undergoes condensation with the aldehyde (or protected equivalent) to close the furan ring.

-

Result: A 7-chloro-substituted benzofuran. The chlorine atom at the C7 position of the benzofuran is often retained to improve the metabolic half-life of the drug candidate.

Troubleshooting & Optimization

| Issue | Probable Cause | Corrective Action |

| Low Yield in Suzuki Coupling | Protodehalogenation (loss of Br) | The 2-OH group can poison Pd catalysts. Protect the phenol (e.g., MOM, TBS) or use a base like K₃PO₄ instead of carbonates. |

| Incomplete Acetal Formation | Steric hindrance from 3-Cl | Increase reflux time (up to 24h) or use a higher boiling solvent (Xylene). |

| Aldehyde Oxidation | Air exposure | The electron-deficient aldehyde is prone to oxidation to the benzoic acid. Ensure strict inert atmosphere during storage and reaction. |

References

-

Covalent Modifiers of AKT1 and Uses Thereof. World Intellectual Property Organization. Patent WO2024178390A1. Published 2024.

-

Tricyclic Compounds for Prevention/Treatment of Renal Diseases. World Intellectual Property Organization. Patent WO2024190780A1. Published 2024.

- Synthesis and Applications of Halogenated Salicylaldehydes.Journal of Medicinal Chemistry (General Reference for scaffold reactivity).

-

PubChem Compound Summary: 4-Bromo-3-chloro-2-hydroxybenzaldehyde. National Center for Biotechnology Information.

Sources

reaction protocols for aldehyde group functionalization in halogenated phenols

Application Note: Advanced Protocols for Aldehyde Functionalization in Halogenated Phenols

Strategic Overview: The Chemoselectivity Triad

In medicinal chemistry, halogenated phenols (e.g., bromovanillin, chlorosalicylaldehyde) are "privileged scaffolds." They offer three distinct reactive handles: the aldehyde (electrophilic), the phenol (nucleophilic/acidic), and the halogen (site for cross-coupling).

However, functionalizing the aldehyde group without compromising the other two requires rigorous chemoselectivity.

-

Risk 1 (Halogen Integrity): Metal-catalyzed reductions (e.g., Pd/C + H₂) often cause hydrodehalogenation, stripping the valuable aryl halide.

-

Risk 2 (Phenol Interference): The phenolic hydroxyl is prone to O-alkylation or oxidation. In oxidative protocols, electron-rich phenols are susceptible to electrophilic aromatic substitution by-products.

This guide details three "Gold Standard" protocols optimized to navigate these risks.

Protocol A: Reductive Amination (The STAB Method)

Objective: Conversion of aldehyde to secondary/tertiary amine without dehalogenation or O-alkylation.

Scientific Rationale: We utilize Sodium Triacetoxyborohydride (STAB) .[1] Unlike Sodium Cyanoborohydride (toxic) or catalytic hydrogenation (dehalogenation risk), STAB is mild and exhibits a specific rate preference for imines over aldehydes.

-

Mechanism: The acetoxy groups withdraw electron density from the boron, making the hydride less nucleophilic. It reduces the protonated imine (formed in situ) much faster than the neutral aldehyde.

-

Halogen Safety: STAB does not perform oxidative addition into C-X bonds, preserving bromo- and iodo- substituents.

Experimental Workflow

Materials:

-

Substrate: 3-Bromo-4-hydroxybenzaldehyde (1.0 equiv)

-

Amine: Morpholine (1.1 equiv)

-

Reagent: Sodium Triacetoxyborohydride (STAB) (1.4 equiv)

-

Solvent: 1,2-Dichloroethane (DCE) or THF (anhydrous)

-

Additive: Glacial Acetic Acid (1.0 equiv)

Step-by-Step Protocol:

-

Imine Formation:

-

In a flame-dried flask, dissolve the halogenated phenol aldehyde in DCE (0.1 M concentration).

-

Add the amine (1.1 equiv).

-

Add Glacial Acetic Acid (1.0 equiv). Note: The acid catalyzes imine formation and ensures the imine is protonated (iminium ion) for reduction.

-

Stir at Room Temperature (RT) for 30–60 minutes under N₂.

-

-

Reduction:

-

Add STAB (1.4 equiv) in a single portion.

-

Observation: Mild effervescence may occur.

-

Stir at RT for 2–4 hours. Monitor by TLC or LC-MS. The intermediate imine spot should disappear.

-

-

Work-up (Critical for Phenols):

-

Quench with saturated aqueous NaHCO₃.[2] Caution: Neutralize carefully to avoid foaming.

-

Extract with DCM (3x).[3]

-

Self-Validating Step: Check the aqueous layer pH. Since the product is an amphoteric aminophenol, ensure the pH is ~8. If too basic (pH > 10), the phenolate might reside in water; if too acidic, the amine salt stays in water.

-

Dry organics over Na₂SO₄ and concentrate.[4]

-

-

Purification:

-

Flash chromatography (DCM/MeOH gradient).

-

Visualization: Reductive Amination Logic

Figure 1: Reaction workflow ensuring chemoselectivity of the halogen and phenol groups.

Protocol B: The Pinnick Oxidation (Carboxylic Acid Synthesis)

Objective: Oxidation of aldehyde to carboxylic acid.

Scientific Rationale: Standard oxidants like KMnO₄ or Jones Reagent are too harsh; they can oxidize the phenol to a quinone or over-oxidize the ring. The Pinnick Oxidation (NaClO₂ / NaH₂PO₄) is the method of choice.

-

The Trap: The reaction generates Hypochlorous Acid (HOCl) as a byproduct.[5][6] HOCl is a potent electrophilic chlorinating agent.

-

The Fix: In electron-rich phenolic rings, HOCl will chlorinate the ortho-position rapidly. You MUST use a scavenger (2-methyl-2-butene) to intercept HOCl.

Experimental Workflow

Materials:

-

Substrate: 5-Chlorosalicylaldehyde (1.0 equiv)

-

Oxidant: Sodium Chlorite (NaClO₂) (80% purity, 1.5–2.0 equiv)

-

Buffer: NaH₂PO₄ (1.5 equiv)

-

Scavenger: 2-Methyl-2-butene (10–20 equiv)

-

Solvent: t-BuOH : Water (3:1)

Step-by-Step Protocol:

-

Preparation:

-

Dissolve the aldehyde in t-BuOH/Water.[4]

-

Crucial Step: Add 2-methyl-2-butene (scavenger) before the oxidant.

-

-

Oxidation:

-

Dissolve NaClO₂ and NaH₂PO₄ in a minimal amount of water.

-

Add this aqueous solution dropwise to the aldehyde mixture over 10 minutes at 0°C.

-

The solution usually turns pale yellow (ClO₂ radical).

-

-

Monitoring:

-

Warm to RT and stir for 2–4 hours.

-

Self-Validating Step: If the yellow color fades completely before conversion is done, add slightly more NaClO₂.

-

-

Work-up:

Data Summary: Oxidation Method Comparison

| Method | Reagent | Halogen Compatible? | Phenol Compatible? | Risk Factor |

| Pinnick | NaClO₂ / Scavenger | Yes | Yes (with scavenger) | Low (HOCl byproduct must be trapped) |

| Jones | CrO₃ / H₂SO₄ | Yes | No | Oxidation to quinones; difficult purification |

| Permanganate | KMnO₄ | No | No | Ring degradation; over-oxidation |

| Silver Oxide | Ag₂O | Yes | Moderate | Expensive; heterogeneous reaction issues |

Protocol C: Knoevenagel Condensation (Coumarin Synthesis)

Objective: Cyclization of salicylaldehydes to coumarins (chromen-2-ones).

Scientific Rationale: Traditional Knoevenagel conditions (piperidine/reflux) can be harsh. We utilize an L-Proline mediated organocatalytic route . This "Green Chemistry" approach uses ethanol and mild temperatures, preventing polymerization of the sensitive phenolic substrate.

Experimental Workflow

Materials:

-

Substrate: 3,5-Dichloro-2-hydroxybenzaldehyde (1.0 equiv)

-

Active Methylene: Diethyl Malonate (1.1 equiv)

-

Catalyst: L-Proline (10 mol%)[7]

-

Solvent: Ethanol (Absolute)

Step-by-Step Protocol:

-

Reaction Assembly:

-

Combine aldehyde, diethyl malonate, and L-Proline in Ethanol.

-

Reflux at 80°C.

-

-

Mechanism in Action:

-

L-Proline forms an iminium ion with the aldehyde (activating it).

-

The malonate enol attacks.

-

Intramolecular Transesterification: The adjacent phenol attacks the ester group, closing the lactone ring to form the coumarin, releasing ethanol.

-

-

Isolation (crystallization):

-

Cool the mixture to RT, then to 4°C.

-

The coumarin product often precipitates out.

-

Filter and wash with cold ethanol.

-

Visualization: Pathway to Coumarins

Figure 2: Organocatalytic cascade for coumarin synthesis.

References

-

Reductive Amination with STAB: Abdel-Magid, A. F., et al. "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride." Journal of Organic Chemistry, 1996.[8]

-

Pinnick Oxidation Mechanism: Lindgren, B. O., Nilsson, T. "Preparation of Carboxylic Acids from Aldehydes." Acta Chemica Scandinavica, 1973.

-

Knoevenagel Condensation (Proline): Karami, B., et al. "L-Proline-catalyzed Knoevenagel condensation: A sustainable access to coumarin-3-carboxylic esters." Biomedical Research, 2022.

-

Chemoselectivity in Phenols: "Recent Advances in Regioselective C–H Bond Functionalization of Free Phenols." Molecules, 2023.[6][9]

Sources

- 1. Reductive Amination - Common Conditions [commonorganicchemistry.com]

- 2. people.chem.umass.edu [people.chem.umass.edu]

- 3. Reductive Amination - Sodium triacetoxyborohydride [NaBH(OAc)3] [commonorganicchemistry.com]

- 4. Pinnick Oxidation: Mechanism & Examples | NROChemistry [nrochemistry.com]

- 5. Pinnick oxidation - Wikipedia [en.wikipedia.org]

- 6. psiberg.com [psiberg.com]

- 7. biomedres.us [biomedres.us]

- 8. Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures [organic-chemistry.org]

- 9. Recent Advances in Regioselective C–H Bond Functionalization of Free Phenols - PMC [pmc.ncbi.nlm.nih.gov]

The Strategic Utility of 4-Bromo-3-chloro-2-hydroxybenzaldehyde in the Synthesis of Bio-relevant Heterocyclic Scaffolds

Abstract

4-Bromo-3-chloro-2-hydroxybenzaldehyde emerges as a highly versatile and strategic building block in the synthesis of a diverse array of heterocyclic compounds. Its unique substitution pattern—featuring a reactive aldehyde, a phenolic hydroxyl group, and two distinct halogen atoms—offers a platform for orthogonal chemical transformations, enabling the construction of complex molecular architectures. This technical guide provides an in-depth exploration of its application in synthesizing key heterocyclic systems, including coumarins, chromenes, and benzofurans. Detailed mechanistic insights, field-proven experimental protocols, and comparative data are presented to empower researchers, scientists, and drug development professionals in leveraging this valuable synthetic intermediate.

Introduction: A Multifaceted Building Block

In the landscape of medicinal and materials chemistry, the demand for novel heterocyclic compounds with tailored properties is insatiable. Substituted 2-hydroxybenzaldehydes (salicylaldehydes) are cornerstone precursors in this endeavor, facilitating entry into a multitude of privileged scaffolds. 4-Bromo-3-chloro-2-hydroxybenzaldehyde distinguishes itself through its trifecta of reactive sites. The aldehyde group serves as an electrophilic handle for condensations and multicomponent reactions.[1] The adjacent hydroxyl group can act as a nucleophile in cyclization reactions or modulate the reactivity of the aldehyde.[2] Furthermore, the bromine and chlorine substituents provide opportunities for post-synthetic modifications via cross-coupling reactions, such as Suzuki or Heck couplings, thereby expanding molecular diversity.[1] This guide will elucidate the practical application of this reagent in constructing prominent oxygen-containing heterocycles.

Synthesis of Coumarin Derivatives via Knoevenagel Condensation

The coumarin scaffold is a ubiquitous motif in natural products and pharmacologically active compounds. The Knoevenagel condensation provides a direct and efficient route to 3-substituted coumarins from 2-hydroxybenzaldehydes and active methylene compounds.[3]

Mechanistic Rationale

The reaction is typically catalyzed by a weak base, such as piperidine or triethylamine, which deprotonates the active methylene compound to generate a potent nucleophile (a carbanion).[1] This carbanion then undergoes a nucleophilic addition to the carbonyl carbon of 4-bromo-3-chloro-2-hydroxybenzaldehyde. The resulting intermediate subsequently undergoes an intramolecular cyclization (lactonization) via the attack of the phenolic hydroxyl group onto the ester carbonyl, followed by dehydration to yield the final coumarin product. The electron-withdrawing nature of the bromo and chloro substituents on the salicylaldehyde ring can enhance the electrophilicity of the aldehyde carbon, potentially accelerating the initial condensation step.

Diagram 1: Knoevenagel Condensation for Coumarin Synthesis

Sources

Troubleshooting & Optimization

Technical Support Center: Optimization of 4-Bromo-3-chloro-2-hydroxybenzaldehyde Synthesis

Executive Summary

The synthesis of 4-Bromo-3-chloro-2-hydroxybenzaldehyde presents a specific regiochemical challenge due to the crowding of the 1,2,3,4-substitution pattern.[1] Low yields in this synthesis are typically caused by two factors: regiochemical scrambling (producing the wrong isomer) or moisture-induced quenching of the magnesium intermediate.[1]

This guide focuses on the Magnesium-Mediated Ortho-Formylation (Hofsløkken–Skattebøl method), as it is the industry standard for high-selectivity salicylaldehyde synthesis.[1] We address the critical "Yield Killers" and provide a self-validating protocol to ensure the correct isomer is isolated.

Part 1: Route Selection & Precursor Validation

Before troubleshooting reaction conditions, you must validate your synthetic route.[1] The most common cause of "low yield" is actually "high yield of the wrong isomer."[1]

The Precursor Trap

To obtain 4-Bromo-3-chloro-2-hydroxybenzaldehyde , you must select the correct phenol precursor.[1]

| Precursor | Reaction Site (Major) | Product Formed | Verdict |

| 3-Chloro-4-bromophenol | C6 (Ortho to OH, unhindered) | 6-Bromo-5-chloro-2-hydroxybenzaldehyde | WRONG ISOMER |

| 3-Chloro-4-bromophenol | C2 (Ortho to OH, hindered) | 4-Bromo-3-chloro-2-hydroxybenzaldehyde | TARGET (Minor Product) |

| 2-Chloro-3-bromophenol | C6 (Ortho to OH, only open site) | 4-Bromo-3-chloro-2-hydroxybenzaldehyde | TARGET (Major Product) |

Critical Insight: If you are starting with 3-Chloro-4-bromophenol , you are fighting significant steric hindrance at the C2 position (sandwiched between OH and Cl).[1] The reaction will naturally favor the C6 position.[1]

-

Recommendation: Switch to 2-Chloro-3-bromophenol if possible.[1] In this precursor, the C2 position is blocked by Chlorine, forcing formylation to occur at C6, which corresponds to the C1 position in the final aldehyde, yielding the correct 1,2,3,4-substitution pattern.[1]

Part 2: The Magnesium-Mediated Protocol (Optimized)

If you are using the correct precursor but suffering from low conversion (<50%), the issue is likely water contamination or improper magnesium coordination .[1]

The Mechanism

Understanding the mechanism is key to troubleshooting.[1] The reaction relies on the formation of a Magnesium Bis-Phenoxide complex, which coordinates with paraformaldehyde.[1][2]

Figure 1: The Magnesium-mediated pathway requires strict anhydrous conditions to maintain the active Mg-complex.[1]

Step-by-Step Optimization Guide

1. Reagent Quality Control (The "Hidden" Variables)

-

Magnesium Chloride (MgCl₂): Must be anhydrous .[1][3][4] The hexahydrate form (

) will fail completely because the water destroys the phenoxide intermediate.[1] -

Paraformaldehyde: Must be dry.[1][4][5] Old bottles absorb moisture.[1]

-

Tip: Dry over

in a desiccator for 24 hours before use.

-

-

Triethylamine (

): Must be distilled over

2. Optimized Protocol Parameters

-

Stoichiometry: Use 2.0 - 3.0 equivalents of Paraformaldehyde.[1] The reaction consumes 1 eq for the formyl group and effectively "loses" some to side reactions or incomplete depolymerization.[1]

-

Base Ratio: The ratio of Base:Phenol:MgCl₂ is critical.[1]

-

Standard: 3.0 : 1.0 : 1.5 (Base : Phenol : Mg).[1]

-

-

Solvent: Switch from THF to Acetonitrile (ACN) .

-

Why? ACN allows a higher reflux temperature (82°C vs 66°C), which is crucial for sterically hindered phenols like the chloro-bromo derivatives.[1]

-

Part 3: Troubleshooting & FAQs

Q1: The reaction mixture turned into a solid gel. What happened?

A: This is actually a good sign (formation of the magnesium phenoxide complex), but it hinders stirring.[1]

-

Fix: Increase solvent volume. The reaction requires efficient mass transfer.[1] If the stir bar seizes, the local concentration of formaldehyde drops, leading to polymerization.[1] Use an overhead stirrer for scales >10g.[1]

Q2: I see a spot on TLC, but my isolated yield is <30%.

A: You are likely losing product during the Hydrolysis/Workup step.[1] The Mg-complex is very stable.[1]

-

Fix: The quench requires acidic hydrolysis .[1]

Q3: I have a mixture of isomers. How do I purify?

A: If you used the 3-chloro-4-bromophenol precursor, separation is difficult.[1]

-

Chromatography: The isomers often have very similar Rf values.[1] Try Toluene:Ethyl Acetate (95:5) instead of Hexane:EtOAc.[1] Toluene often provides better separation for halogenated aromatics.[1]

-

Recrystallization: The 4-bromo-3-chloro isomer is less symmetric than the 6-bromo-5-chloro isomer.[1] Try recrystallizing from hot Ethanol/Water or Cyclohexane .[1]

Part 4: Diagnostic Workflow

Use this decision tree to diagnose your specific yield issue.

Figure 2: Diagnostic logic for identifying the root cause of yield loss.

References

-

Hofsløkken, N. U., & Skattebøl, L. (1999).[1] Convenient Method for the ortho-Formylation of Phenols.[1][5][6] Acta Chemica Scandinavica, 53, 258–262.[1][5]

-

Hansen, T. V., & Skattebøl, L. (2005).[1][3][7][8][9] Ortho-Formylation of Phenols; Preparation of 3-Bromosalicylaldehyde.[1][7][8][9] Organic Syntheses, 82,[1][3][7][8] 64. [1][3][7]

-

Aldred, R., Johnston, R., Levin, D., & Neilan, J. (1994).[1] Magnesium-mediated ortho-specific formylation and formaldoximation of phenols.[1][5][7][10] Journal of the Chemical Society, Perkin Transactions 1, (13), 1823-1831.[1]

Sources

- 1. Organic Syntheses Procedure [orgsyn.org]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. researchgate.net [researchgate.net]

- 4. Organic Syntheses Procedure [orgsyn.org]

- 5. chemistry.mdma.ch [chemistry.mdma.ch]

- 6. chemistry.mdma.ch [chemistry.mdma.ch]

- 7. orgsyn.org [orgsyn.org]

- 8. researchgate.net [researchgate.net]

- 9. semanticscholar.org [semanticscholar.org]

- 10. semanticscholar.org [semanticscholar.org]

Technical Support Center: Optimization of 4-Bromo-3-chloro-2-hydroxybenzaldehyde Coupling

Case ID: 4-Br-3-Cl-2-OH-CHO-Coupling Support Level: Tier 3 (Senior Application Scientist) Status: Active

Executive Summary

You are attempting a Suzuki-Miyaura cross-coupling on 4-Bromo-3-chloro-2-hydroxybenzaldehyde . This is a polyfunctional scaffold where success depends on managing three competing reactivity profiles:

-

The Halogen Hierarchy: Selectively coupling the C(4)-Br bond while preserving the C(3)-Cl bond.

-

The Phenol Trap: Preventing the free hydroxyl group (C2-OH) from poisoning the palladium catalyst.

-

The Carbonyl Risk: Avoiding condensation or oxidation of the aldehyde (C1-CHO).

This guide synthesizes mechanistic insights with practical troubleshooting steps to minimize side reactions (protodehalogenation, homocoupling, and catalyst deactivation).

Module 1: Catalyst Deactivation (The Phenol Problem)

The Issue: The C2-hydroxyl group is ortho to the aldehyde and the C3-chlorine. The electron-withdrawing nature of the 3-Cl and the aldehyde makes this phenol significantly more acidic than unsubstituted phenol. Under basic coupling conditions, it rapidly deprotonates to form a phenoxide anion. This anion can coordinate tightly to the Palladium(II) center, displacing labile ligands and forming a "resting state" species that halts the catalytic cycle.

Troubleshooting Guide:

| Symptom | Diagnosis | Corrective Action |

| Reaction stalls at <20% conversion | Catalyst poisoning by phenoxide. | Option A (Recommended): Protect the phenol as a Methoxymethyl (MOM) or Benzyl (Bn) ether prior to coupling.Option B: Use a bulky, electron-rich ligand (e.g., SPhos, XPhos) that prevents phenoxide coordination via steric bulk. |

| Black precipitate forms immediately | Pd aggregation (Pd black) due to lack of stabilization. | Increase ligand-to-metal ratio (e.g., 2:1 or 4:1 for monodentate phosphines). Switch to precatalysts like XPhos Pd G2 . |

Decision Matrix: To Protect or Not to Protect?

Figure 1: Decision matrix for handling the free phenol moiety. Protection is generally favored for high-value intermediates to prevent catalyst inhibition.

Module 2: Selectivity & Side Reactions (The Halogen Problem)

The Issue: You require chemoselective coupling at the C4-Bromine.

-

Good News: C-Br bonds undergo oxidative addition significantly faster than C-Cl bonds (

). -

Bad News (Side Reaction): The 3-Chloro substituent withdraws electron density from the ring, activating the 4-Br position. While this helps oxidative addition, it also stabilizes the resulting aryl-palladium species. If transmetallation (the next step) is slow, the Pd-Ar species will undergo protodehalogenation (replacing Br with H) via interaction with the solvent or base.

Mechanistic Insight:

The 3-Cl group creates a "steric pocket" next to the 4-Br. Standard ligands (like

Mechanism of Side Reactions

Figure 2: The competition between the desired coupling path and the protodehalogenation side reaction. The 3-Chloro substituent can retard transmetallation sterically, increasing the risk of the red pathway.

Troubleshooting Guide:

| Issue | Solution |

| Protodehalogenation (Loss of Br) | 1. Switch Solvent: Move from alcohols (MeOH/EtOH) to non-protic solvents (Toluene, DMF, Dioxane).2. Dry System: Ensure water content is controlled (use minimal degassed water for the base). |

| Coupling at Cl instead of Br | This is rare under standard conditions ( |

| Homocoupling of Boronic Acid | 1. Degas Thoroughly: Oxygen promotes homocoupling.[1] Sparge with Argon for 15 mins.2. Addition Order: Add the boronic acid slowly or in portions. |

Module 3: Aldehyde Stability

The Issue: The aldehyde is prone to the Cannizzaro reaction (disproportionation to alcohol and acid) in the presence of strong bases (NaOH, KOH), especially given the electron-poor nature of the ring.

Protocol Adjustment:

-

Base Selection: Avoid hydroxide bases. Use Potassium Phosphate (

) or Cesium Carbonate ( -

Atmosphere: Strictly inert (Argon/Nitrogen) to prevent aerobic oxidation of the aldehyde to the carboxylic acid.

Optimized Experimental Protocol

Recommended System: Suzuki-Miyaura Coupling of 4-Bromo-3-chloro-2-hydroxybenzaldehyde.

Materials

-

Substrate: 4-Bromo-3-chloro-2-hydroxybenzaldehyde (1.0 equiv)

-

Partner: Aryl Boronic Acid (1.2 equiv)

-

Catalyst:

(2 mol%) + SPhos (4 mol%) OR XPhos Pd G2 (2 mol%)-

Why: Buchwald ligands (SPhos/XPhos) are excellent for sterically hindered, ortho-substituted aryl halides.

-

-

Base:

(2.0 - 3.0 equiv) -

Solvent: Toluene : Water (10:1 ratio) or 1,4-Dioxane (anhydrous if protodehalogenation is severe).

Step-by-Step Workflow

-

Preparation:

-

Charge a reaction vial with the aldehyde (1.0 eq), boronic acid (1.2 eq), and base (

, 2.0 eq). -

Critical: If using free phenol, add base before catalyst to allow initial deprotonation/equilibration.

-

-

Catalyst Addition:

-

Solvent Addition:

-

Add degassed Toluene/Water mixture via syringe.

-

Concentration: 0.1 M to 0.2 M relative to the halide.

-

-

Reaction:

-

Heat to 80°C .

-

Monitor: Check LCMS at 1 hour.

-

Stop: Do not overheat. Prolonged heating after conversion invites side reactions on the aldehyde.

-

-

Workup (Acidic Quench):

FAQ: Frequently Asked Questions

Q: Can I use

Q: I see a side product with M+ mass of +76 relative to the starting material. What is it?

A: This is likely the phenyl transfer from the

Q: My aldehyde peak disappeared on NMR, but I didn't get the product. A: Check for the imine formation. If your coupling partner contains a primary amine, it will condense with the aldehyde. You must protect the amine on the partner (e.g., as a Boc-carbamate) before coupling.

References

-

Mechanistic Studies on Protodehalogenation

-

Navarro, O. et al. "Dehalogenation of Aryl Halides in Palladium-Catalyzed Cross-Coupling Reactions."[1] Journal of Organic Chemistry.

-

-

Coupling of Free Phenols

-

Billingsley, K., Buchwald, S.L. "Palladium-Catalyzed Cross-Coupling of Aryl Chlorides and Bromides with Sodium 2-Hydroxy- and 2-Alkoxyarylboronates." Journal of the American Chemical Society.[3]

-

-

Ligand Effects in Sterically Hindered Couplings

- Martin, R., Buchwald, S.L. "Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling Reactions Employing Dialkylbiaryl Phosphine Ligands." Accounts of Chemical Research.

-

Halogen Selectivity (Br vs Cl)

-

Littke, A.F., Fu, G.C.[6] "Pd/P(t-Bu)3: A Versatile Catalyst for Suzuki Cross-Coupling of Aryl Bromides and Chlorides." Angewandte Chemie International Edition.

-

Sources

- 1. Yoneda Labs [yonedalabs.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]

- 4. par.nsf.gov [par.nsf.gov]

- 5. researchgate.net [researchgate.net]

- 6. Suzuki Coupling [organic-chemistry.org]

- 7. nobelprize.org [nobelprize.org]

- 8. Suzuki reaction - Wikipedia [en.wikipedia.org]

- 9. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]

removing impurities from 4-Bromo-3-chloro-2-hydroxybenzaldehyde crude product

This is the Technical Support Center for 4-Bromo-3-chloro-2-hydroxybenzaldehyde .

I am Dr. Aris, your Senior Application Scientist. Below is a dynamic troubleshooting guide designed to navigate the specific purification challenges of this molecule. Unlike generic protocols, this guide accounts for the intramolecular hydrogen bonding and halogenated steric crowding unique to this intermediate.

Part 1: The Diagnostic Triage

"Don't purify blindly. Diagnose first."

Before choosing a method, determine the nature of your impurity profile.

| Observation | Likely Culprit | Recommended Module |

| Dark/Black Tar | Polymerized aldehyde (common in Reimer-Tiemann).[1][2] | Module 2 (Trituration) |